Eisen(II)-tetrafluoroborat

Übersicht

Beschreibung

Iron(II) tetrafluoroborate, also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF₄)₂. It exists in both anhydrous and hexahydrate forms, with the hexahydrate form appearing as light green crystals. This compound is soluble in water and is commonly used as a starting material for forming various iron(II) coordination complexes .

Wissenschaftliche Forschungsanwendungen

Iron(II) tetrafluoroborate has several scientific research applications, including:

Biology: It is studied for its potential role in biological systems, particularly in iron metabolism and transport.

Medicine: Research is ongoing to explore its potential therapeutic applications, especially in iron supplementation and treatment of iron deficiency.

Wirkmechanismus

Target of Action

Iron(II) tetrafluoroborate, also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF4)2 . The primary targets of this compound are various aldehydes . Aldehydes play a crucial role in numerous biochemical processes, and their reduction is a key step in many organic reactions.

Mode of Action

Iron(II) tetrafluoroborate acts as a catalyst in the transfer hydrogenation of various aldehydes . It forms coordination complexes with ligands such as tris[2-(diphenylphosphino)ethyl]phosphine . These complexes interact with the aldehyde targets, facilitating their reduction to the corresponding primary alcohols .

Biochemical Pathways

The action of Iron(II) tetrafluoroborate primarily affects the biochemical pathways involving aldehydes. By catalyzing the reduction of aldehydes to primary alcohols, it influences the balance of these compounds in the system . This can have downstream effects on various metabolic and synthetic pathways that involve these compounds.

Pharmacokinetics

As an inorganic compound, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron(II) tetrafluoroborate are quite different from those of organic drugs. It is soluble in water , which can influence its distribution and bioavailability.

Result of Action

The primary result of the action of Iron(II) tetrafluoroborate is the reduction of aldehydes to primary alcohols . This can lead to changes in the concentrations of these compounds, potentially influencing various cellular and molecular processes.

Action Environment

The action of Iron(II) tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of suitable ligands is necessary for it to form coordination complexes and exhibit its catalytic activity . Additionally, its solubility in water can affect its distribution and efficacy . Its stability and activity can also be influenced by factors such as temperature and pH .

Biochemische Analyse

. . .

Biochemical Properties

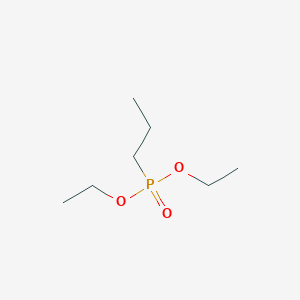

Iron(II) tetrafluoroborate is used as the starting material for forming various other iron(II) coordination complexes . For example, a complex composed of Iron(II) tetrafluoroborate and the ligand tris [2- (diphenylphosphino)-ethyl]phosphine catalyzes the transfer hydrogenation of various aldehydes to give the corresponding primary alcohols, using formic acid as hydrogen donor .

Cellular Effects

Given its role in catalyzing the transfer hydrogenation of aldehydes, it may influence cellular metabolism by affecting the balance of aldehydes and alcohols within the cell .

Molecular Mechanism

The molecular mechanism of Iron(II) tetrafluoroborate involves its interaction with ligands to form coordination complexes that can catalyze biochemical reactions . In the case of transfer hydrogenation, the Iron(II) tetrafluoroborate complex acts as a catalyst, facilitating the transfer of hydrogen from formic acid to aldehydes to produce alcohols .

Metabolic Pathways

Iron(II) tetrafluoroborate may be involved in metabolic pathways related to the metabolism of aldehydes and alcohols, given its role in catalyzing the transfer hydrogenation of aldehydes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(II) tetrafluoroborate can be synthesized by reacting iron(II) sulfate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the product can be isolated by crystallization. The general reaction is as follows: [ \text{FeSO}_4 + 2 \text{HBF}_4 \rightarrow \text{Fe(BF}_4\text{)}_2 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of iron(II) tetrafluoroborate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction environments are crucial for industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Iron(II) tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to iron(III) tetrafluoroborate.

Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.

Substitution: It can undergo ligand substitution reactions to form different iron(II) coordination complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligands such as phosphines, amines, and other donor molecules are used under controlled conditions to form new complexes.

Major Products:

Oxidation: Iron(III) tetrafluoroborate.

Reduction: Iron(II) complexes with different ligands.

Substitution: Various iron(II) coordination complexes depending on the ligands used.

Vergleich Mit ähnlichen Verbindungen

Iron(II) sulfate: Another iron(II) compound used in similar applications but with different anions.

Iron(II) chloride: Used in various chemical reactions and industrial processes.

Iron(II) acetate: Commonly used in organic synthesis and as a catalyst.

Uniqueness: Iron(II) tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which is a weakly coordinating anion. This property allows it to form stable complexes with a wide range of ligands, making it highly versatile in catalytic and coordination chemistry .

Eigenschaften

IUPAC Name |

iron(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZXLFFLHJJJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

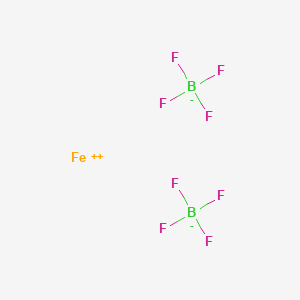

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Fe | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884830 | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous fluoroborate is a yellow-green odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), 40-42% Aqueous solution: Green liquid; [Strem Chemicals MSDS] | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15283-51-9 | |

| Record name | FERROUS FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8687 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, iron(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of iron(II) tetrafluoroborate hexahydrate?

A1: The molecular formula of iron(II) tetrafluoroborate hexahydrate is Fe(BF4)2·6H2O. Its molecular weight is 337.67 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize iron(II) tetrafluoroborate complexes?

A2: Researchers often utilize a combination of techniques including:

- UV-Vis Spectroscopy: This method helps analyze electronic transitions within the complex, offering insights into ligand field strength and metal-ligand interactions. [, , , ]

- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the vibrational modes of molecules, particularly useful for identifying functional groups and studying structural changes upon complexation. [, , , ]

- Mössbauer Spectroscopy: This technique provides valuable information about the oxidation state and spin state of iron atoms within the complex, contributing to understanding its electronic structure and magnetic properties. [, , , ]

- NMR Spectroscopy: While less common for paramagnetic iron(II) complexes, NMR can be used to study ligand dynamics and solution-phase behavior. [, ]

Q3: What catalytic properties make iron(II) tetrafluoroborate attractive for organic synthesis?

A3: Iron(II) tetrafluoroborate acts as a Lewis acid catalyst, facilitating various organic transformations. Its notable features include:

- Mild Lewis Acidity: This allows for selective activation of substrates without promoting undesired side reactions. [, ]

- Air and Moisture Stability: This property simplifies reaction setup and handling, making it user-friendly. [, ]

- Tolerance to Diverse Functional Groups: This enables the use of complex substrates, expanding its synthetic utility. [, ]

Q4: Can you provide specific examples of reactions catalyzed by iron(II) tetrafluoroborate?

A4: Certainly. This compound has proven effective in:

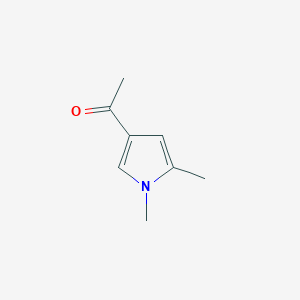

- Alkylation Reactions: Facilitates alkylation of indole [] and pyrrole [] with vinyl ketones, providing efficient routes to valuable heterocyclic compounds.

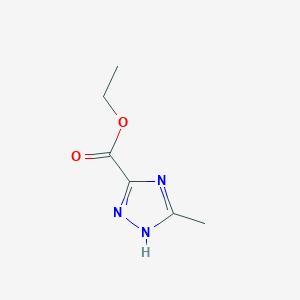

- 1,4-Addition Reactions: Enables 1,4-addition of β-keto esters with vinyl ketones, showcasing its versatility in constructing carbon-carbon bonds. []

Q5: Are there instances where iron(II) tetrafluoroborate is employed in combination with other catalytic systems?

A5: Yes, research has demonstrated its synergistic effect with:

- Photocatalysts: It enhances the activity of riboflavin tetraacetate in the photocatalytic oxidative cleavage of trans-stilbene using visible light and atmospheric oxygen. []

Q6: What is spin crossover behavior and how is it relevant to iron(II) tetrafluoroborate complexes?

A6: Spin crossover (SCO) describes the phenomenon where a transition metal complex can switch between high-spin and low-spin states, influenced by external stimuli like temperature or pressure. This is particularly relevant to iron(II) complexes. [, , , ]

Q7: How do ligands influence the spin state of iron(II) in these complexes?

A7: The ligand field strength plays a crucial role. Strong field ligands favor low-spin configurations, while weak field ligands promote high-spin states. [, ]

Q8: What techniques are used to study spin crossover behavior in these complexes?

A8: A combination of:

- Magnetic Susceptibility Measurements: This provides direct information about the magnetic moment and hence the spin state of the complex as a function of temperature. [, ]

- Mössbauer Spectroscopy: This technique allows researchers to distinguish between high-spin and low-spin iron(II) centers based on their distinct spectral signatures. [, , ]

Q9: How is iron(II) tetrafluoroborate employed in supramolecular chemistry?

A9: This compound serves as a valuable building block for constructing:

- Metallosupramolecular Assemblies: This includes structures like triple helicates [, ], molecular rectangles [], and trigonal bipyramids [], highlighting its role in creating complex architectures through self-assembly processes.

- Coordination Polymers: Iron(II) tetrafluoroborate facilitates the formation of 1D chain-like structures and 3D networks by bridging with multidentate ligands, offering potential applications in materials science. [, ]

Q10: Are there any instances where iron(II) tetrafluoroborate complexes exhibit interesting material properties?

A10: Yes, for example:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)